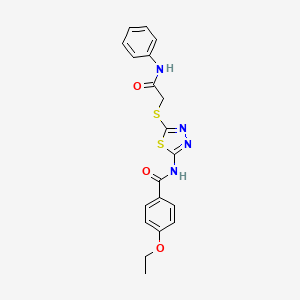

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazole ring, an ethoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is in the field of medicinal chemistry . Research indicates that this compound may serve as a potential anti-tubercular agent . Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at combating tuberculosis.

Biological Studies

In biological studies, this compound has been utilized to explore its interactions with various enzymes and receptors. This research contributes to the understanding of its potential therapeutic effects and mechanisms of action. For instance, studies have shown that thiadiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines, indicating potential anticancer properties.

Case Study: Anticancer Activity

Recent investigations into the anticancer activity of thiadiazole derivatives revealed that compounds similar to this compound demonstrated notable cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (mmol L–1) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | Reference Value |

The mechanism of action involves inhibition of aromatase activity and induction of apoptosis in cancer cells, providing insights into how this compound may be utilized in cancer therapies.

Industrial Applications

Beyond medicinal uses, this compound's reactivity makes it valuable in the synthesis of other complex molecules for industrial processes. This includes applications in pharmaceuticals and agrochemicals where its unique properties can facilitate the development of new products.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-ethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

- 4-ethoxy-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide

Uniqueness

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its thiadiazole ring, which imparts distinct chemical properties and biological activities. This differentiates it from other benzamide derivatives, making it a valuable compound for specific research applications.

Biological Activity

The compound 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating several 1,3,4-thiadiazole derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound 4y , a derivative closely related to our compound of interest, demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells and 0.084 ± 0.020 mmol L–1 against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

| Compound | Cell Line | IC50 (mmol L–1) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | Reference Value |

The proposed mechanisms for the anticancer activity of thiadiazole derivatives include:

- Inhibition of Aromatase Activity : Some derivatives have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers like breast cancer. For example, compound 4y exhibited an IC50 value of 0.062 ± 0.004 mmol L–1 in inhibiting aromatase in MCF-7 cells .

- Induction of Apoptosis : Thiadiazole derivatives may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

Comparative Studies

A comprehensive review of literature indicates that while several thiadiazole derivatives exhibit promising biological activities, the specific compound This compound has not been extensively studied in isolation. However, its structural similarity to other active compounds suggests potential efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various N-(5-substituted-1,3,4-thiadiazol-2-yl)-acetamide derivatives and assessed their anticancer activities against MCF-7 and A549 cell lines . The findings indicated significant cytotoxicity for certain compounds.

- Structural Analysis : The structural elucidation techniques employed included IR spectroscopy and NMR analysis to confirm the presence and arrangement of functional groups that contribute to biological activity .

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-13(9-11-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXYDVMWNZNPBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.